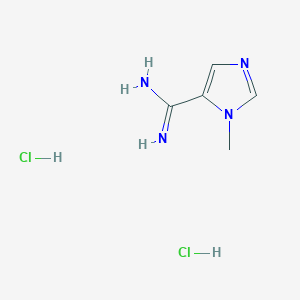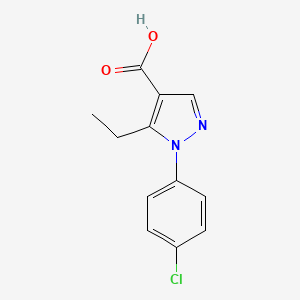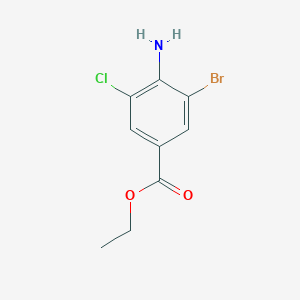
4-Cloro-8-fluoro-2-(trifluorometil)quinazolina
Descripción general
Descripción
4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline is a useful research compound. Its molecular formula is C9H3ClF4N2 and its molecular weight is 250.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Los derivados de quinazolina han sido ampliamente estudiados por sus propiedades anticancerígenas. Pueden inhibir varias líneas celulares de cáncer y están involucrados en la síntesis de varios fármacos antitumorales como erlotinib y gefitinib .
Actividad Antimicrobiana
Estos compuestos exhiben fuertes efectos antibacterianos y antifúngicos, lo que los hace valiosos en el desarrollo de nuevos agentes antimicrobianos .
Efectos Antiinflamatorios y Analgésicos
Los derivados de quinazolina son conocidos por poseer propiedades antiinflamatorias, que pueden utilizarse para tratar afecciones como la artritis. También muestran efectos analgésicos, proporcionando alivio del dolor .
Propiedades Antivirales y Antidiabéticas
La investigación ha indicado que los derivados de quinazolina pueden tener actividades antivirales, incluso contra el VIH, y también pueden desempeñar un papel en el manejo de la diabetes .
Aplicaciones Neurológicas
Algunos derivados de quinazolina han mostrado potencial como agentes anticonvulsivos y sedantes, lo que podría ser beneficioso para tratar trastornos neurológicos .
Usos Cardiovasculares
Los derivados de quinazolina pueden actuar como vasodilatadores y agentes antihipertensivos, contribuyendo a la gestión de la salud cardiovascular .
Propiedades Antioxidantes
Estos compuestos también pueden servir como antioxidantes, ayudando a proteger las células del daño causado por los radicales libres .
Diversificación Farmacológica
La diversidad estructural de los derivados de quinazolina permite una amplia gama de aplicaciones farmacológicas, lo que permite el diseño de numerosas moléculas biológicamente activas para diversos usos terapéuticos .
Mecanismo De Acción
Target of Action
The primary targets of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
The introduction of a trifluoromethyl moiety into compounds often enhances their pharmacokinetic and pharmacodynamic properties, especially their metabolic stability .
Result of Action
More research is needed to elucidate the specific effects of this compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline. For instance, the compound’s action can be affected by factors such as pH, temperature, and the presence of other chemicals .
Propiedades
IUPAC Name |
4-chloro-8-fluoro-2-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF4N2/c10-7-4-2-1-3-5(11)6(4)15-8(16-7)9(12,13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHMCYYJRVPENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652964 | |
| Record name | 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959238-18-7 | |
| Record name | 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,6-difluorophenyl)methyl]cyclohexanamine](/img/structure/B1486354.png)

![N-[(2-chlorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486359.png)


![2-{4-[2-Methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid](/img/structure/B1486364.png)








